N'-(2-aminoethyl)-N,N-dimethylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminoethyl)-N,N-dimethylsulfamide is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a dimethylsulfamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)-N,N-dimethylsulfamide typically involves the reaction of N,N-dimethylsulfamide with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of N’-(2-aminoethyl)-N,N-dimethylsulfamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)-N,N-dimethylsulfamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine at room temperature
Major Products Formed
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are N-substituted derivatives of N’-(2-aminoethyl)-N,N-dimethylsulfamide
Scientific Research Applications
N’-(2-aminoethyl)-N,N-dimethylsulfamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It can form covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)piperazine
- N-(2-aminoethyl)morpholine
Uniqueness
N’-(2-aminoethyl)-N,N-dimethylsulfamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher degree of stability and a broader range of applications in various fields .
Properties
CAS No. |
107674-92-0 |
---|---|
Molecular Formula |
C4H13N3O2S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-amino-2-(dimethylsulfamoylamino)ethane |
InChI |
InChI=1S/C4H13N3O2S/c1-7(2)10(8,9)6-4-3-5/h6H,3-5H2,1-2H3 |
InChI Key |
VXDUVINZNILVIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.